molecular formula C12H15NO3 B067932 Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate CAS No. 176641-35-3

Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate

Cat. No. B067932
M. Wt: 221.25 g/mol
InChI Key: DSKYJEWLFNHBSW-UHFFFAOYSA-N
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Description

“Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate” is a chemical compound . It is also known as "methyl 6-methoxy-1,2,3,4-tetrahydro-2-quinolinecarboxylate hydrochloride" . The IUPAC name of this compound is "methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the furfurylidene derivative of 6-methoxy-3,4-dihydronaphthalen-1-(2 H)-one can be oxidized to the dicarboxylic acid, which can then be cyclodehydrated to form a related compound . Another method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .


Molecular Structure Analysis

The molecular structure of “Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate” can be represented by the InChI code "1S/C12H15NO3.ClH/c1-15-9-4-6-10-8 (7-9)3-5-11 (13-10)12 (14)16-2;/h4,6-7,11,13H,3,5H2,1-2H3;1H" .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate” are not mentioned in the search results, reactions involving similar compounds have been described .


Physical And Chemical Properties Analysis

“Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate” is a white to yellow solid . It has a molecular weight of 221.26 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

  • Cyclisation of Amino-Acid Derivatives : Proctor, Ross, and Tapia (1972) describe the Dieckmann cyclisation of methyl 3-(o-methoxycarbonylanilino)propionate, resulting in compounds like methyl 1,2,3,4-tetrahydro-4-oxoquinoline-3-carboxylate, which have implications in synthetic chemistry (Proctor, Ross, & Tapia, 1972).

  • Antibiotic Properties : Asolkar et al. (2004) discovered helquinoline, a tetrahydroquinoline antibiotic from Janibacter limosus, demonstrating significant biological activity against bacteria and fungi (Asolkar et al., 2004).

  • Tubulin-Polymerization Inhibitors : Wang et al. (2014) modified the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety to produce compounds that inhibit tubulin polymerization, showing potential as anticancer agents (Wang et al., 2014).

  • Synthesis of Tetrahydroquinolines for Antibody Generation : González‐Bello, Abell, and Leeper (1997) synthesized derivatives like 6-methoxy-1-methyl-1,2,3,4-tetrahydroquinoline-3-methanol for generating antibodies that catalyze cationic cyclization reactions (González‐Bello, Abell, & Leeper, 1997).

  • Antimalarial Agents : Carroll et al. (1976) describe the synthesis of tetrahydroquinoline derivatives with potential as antimalarial agents, showing activity against Plasmodium berghei in mice (Carroll et al., 1976).

  • Synthesis of Enantiopure Tetrahydroisoquinoline : Forró et al. (2016) developed a method for synthesizing enantiopure 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, relevant in nuclear receptor modulator synthesis (Forró et al., 2016).

  • Antifungal Properties : Bohórquez, Kouznetsov, and Zacchino (2015) synthesized tetrahydroquinoline derivatives, showing significant antifungal activity, particularly against dermatophytes (Bohórquez, Kouznetsov, & Zacchino, 2015).

Safety And Hazards

“Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate” is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H301, H315, H319, and H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

properties

IUPAC Name

methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-9-4-6-10-8(7-9)3-5-11(13-10)12(14)16-2/h4,6-7,11,13H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKYJEWLFNHBSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620639
Record name Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate

CAS RN

176641-35-3
Record name Methyl 1,2,3,4-tetrahydro-6-methoxy-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176641-35-3
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Record name Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 176641-35-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate
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Citations

For This Compound
1
Citations
V Sridharan, P Ribelles, V Estévez… - … A European Journal, 2012 - Wiley Online Library
The indium trichloride‐catalyzed reaction between aromatic imines and α,β‐unsaturated N,N‐dimethylhydrazones in acetonitrile afforded 1,2,3,4‐tetrahydroquinolines bearing a …

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